GAT1 Binding Affinity: Hexanamide vs. Shorter-Chain Analog in Head-to-Head Competitive MS Binding Assay
In a direct head-to-head comparison performed within the same competitive mass spectrometry (MS) binding assay against human GAT1, N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide (target compound, BDBM50063508) exhibited a Ki of 1,100 nM, whereas a structurally analogous benzoxazole amide with a different acyl chain (BDBM50063503) demonstrated a Ki of 214 nM . Both compounds were evaluated under identical conditions using NO711 as the unlabelled marker and HEK293 cells expressing human GAT1 . The 5.1-fold difference in affinity confirms that the hexanamide chain produces a distinct pharmacological profile that is not interchangeable with other amide substituents.
| Evidence Dimension | Human GAT1 binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 1,100 nM (1.10 × 10³ nM) |
| Comparator Or Baseline | BDBM50063503 (CHEMBL3398499, benzoxazole amide analog): Ki = 214 nM |
| Quantified Difference | 5.1-fold weaker affinity (1,100/214); ΔKi = +886 nM |
| Conditions | Competitive MS binding assay; human GAT1 expressed in HEK293 cells; NO711 as unlabelled marker; LC-ESI-MS-MS detection. Source: ChemMedChem 2012 library screening study. |
Why This Matters
For researchers selecting a benzoxazole amide tool compound for GAT1 target engagement studies, this 5.1-fold affinity difference determines whether the compound is suitable for probing partial versus full transporter occupancy and dictates the achievable experimental concentration windows.
- [1] BindingDB BDBM50063508 (target compound, human GAT1 Ki = 1.10×10³ nM) and BDBM50063503 (analog, human GAT1 Ki = 214 nM). Both curated from the same ChEMBL deposition of Grimm et al. 2012. View Source
- [2] Grimm, S.; Bannwarth, W. Library Screening by Means of Mass Spectrometry (MS) Binding Assays—Exemplarily Demonstrated for a Pseudostatic Library Addressing γ‐Aminobutyric Acid (GABA) Transporter 1 (GAT1). ChemMedChem 2012, 7(9), 1606–1615. View Source
